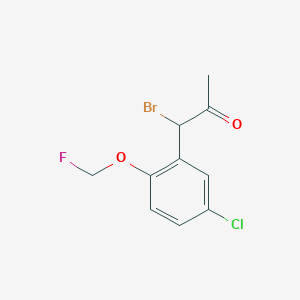![molecular formula C12H8N2OS B14051959 7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B14051959.png)
7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one is a heterocyclic compound containing nitrogen and sulfur atoms within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one can be achieved through several methods. One common approach involves the use of thiourea, alkyl propiolates, aldehydes, and isocyanides in a catalyst-free multicomponent domino reaction . This method allows for the construction of the imidazo[2,1-b][1,3]thiazin-5-one scaffold in a single step, making it efficient and convenient.
Another method involves the copper(I)-catalyzed cascade process of intermolecular N-acylation and intramolecular C–S-coupling of 2-chloro- and 2-bromobenzoyl chlorides with imidazole-2-thione . This approach provides a selective and efficient route to the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Applications De Recherche Scientifique
7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Materials Science: Derivatives of this compound are being studied for their electroluminescent properties, which are useful in the development of organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as factor IXa and pantothenate synthetase . The compound binds to the active sites of these enzymes, blocking their activity and disrupting essential biological processes in pathogens. Additionally, its interaction with G-protein-coupled receptors (GPR18 and GPR55) suggests a role in modulating cellular signaling pathways .
Comparaison Avec Des Composés Similaires
7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one can be compared with other similar compounds, such as:
2-Nitroimidazo[2,1-b]thiazine: Known for its antituberculosis activity.
Benzimidazo[2,1-b]thiazine: Identified as an inhibitor of factor IXa.
2-Arylideneimidazo[2,1-b]thiazin-3(5H)-ones: Exhibits activity against GPR18 and GPR55 receptors.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H8N2OS |
|---|---|
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
7-phenylimidazo[2,1-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C12H8N2OS/c15-11-8-10(9-4-2-1-3-5-9)16-12-13-6-7-14(11)12/h1-8H |
Clé InChI |
MZEBQUGXQRRGHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)N3C=CN=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate](/img/structure/B14051878.png)

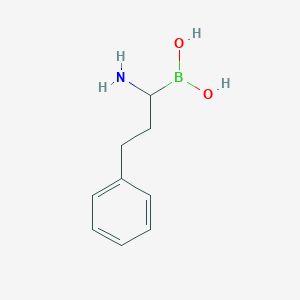
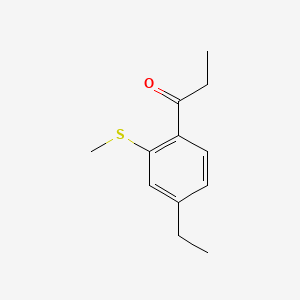
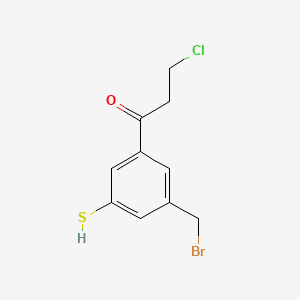
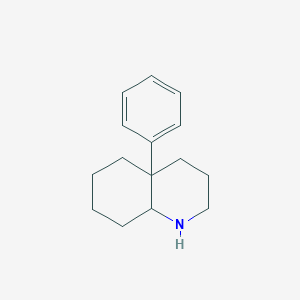
![5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14051916.png)
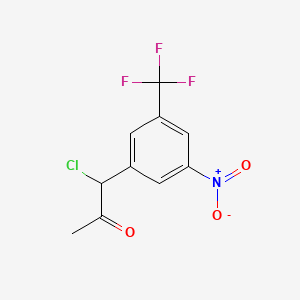
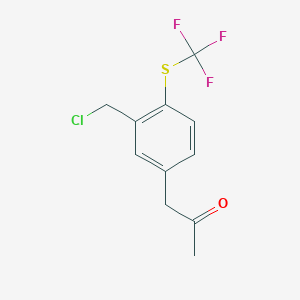

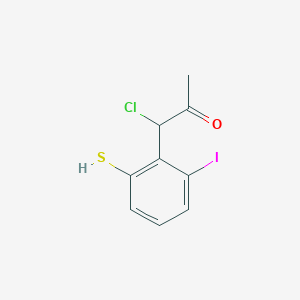
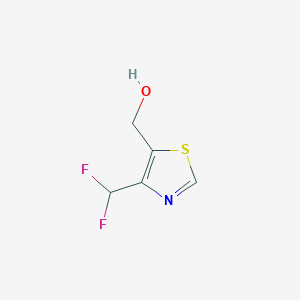
![Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14051952.png)
